10-Hydroxy-9-nitrocamptothecin

cytotoxicity small cell lung cancer camptothecin analogs

SAR-driven camptothecin research lacks a dual-substituted negative control with defined G2M arrest and apoptosis profiles. CPT109 (10-Hydroxy-9-nitrocamptothecin) fills this gap: • Lower cytotoxicity vs. single-substituted analogs - ideal lower-bound benchmark for dual-modified CPT screening. • Unique G2M arrest in DMS153 cells, contrasting S-phase accumulation of rubitecan/HOCPT, enabling dissection of post-TOP1 damage signaling. • Higher apoptotic subG1 fraction despite lower MTT IC50 - uncouples apoptosis from bulk cytotoxicity for non-apoptotic cell death studies. • Defined intermediate-sensitivity chemosensitization reference with CDK inhibitors.

Molecular Formula C20H15N3O7
Molecular Weight 409.3 g/mol
CAS No. 104267-73-4
Cat. No. B011967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxy-9-nitrocamptothecin
CAS104267-73-4
Molecular FormulaC20H15N3O7
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
InChIInChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1
InChIKeyDTZABKRGTMUGCV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPT109: Dual-Modified TOP1 Inhibitor


10-Hydroxy-9-nitrocamptothecin (CPT109) is a semisynthetic camptothecin (CPT) derivative bearing both a 10-hydroxy and a 9-nitro substituent on the parent alkaloid scaffold. Like other CPT analogs, it functions as a topoisomerase I (TOP1) poison, stabilizing the covalent TOP1-DNA cleavage complex and inducing DNA double-strand breaks in proliferating cells [1]. The compound was specifically synthesized as a dual-modified probe to investigate the structure–activity consequences of simultaneously introducing two electron-withdrawing/hydrogen-bonding substituents at positions 9 and 10 of the CPT core [1].

1 Dual-modified TOP1 probe with 9-NO₂ and 10-OH substituents on the camptothecin scaffold
2 Supports structure–activity relationship interpretation for A/B ring substitution patterns
3 Reported lower-potency baseline among tested camptothecin analogs in SCLC cell models

CPT109 Substitution Risk


Camptothecin derivatives bearing single modifications at position 9 (e.g., 9-nitrocamptothecin/rubitecan) or position 10 (e.g., 10-hydroxycamptothecin/HOCPT) exhibit markedly different cytotoxic potencies, cell cycle perturbation profiles, and chemosensitization responses compared to CPT109, which carries both modifications [1]. Direct comparative cytotoxicity assays in small cell lung cancer (SCLC) models reveal that CPT109 ranks lower in potency than both its single-modified counterparts SN38 and 9AC, and also differs in its G2M arrest behavior versus the S-phase accumulation observed with rubitecan and HOCPT [1]. Consequently, substituting any single-modified CPT analog for CPT109 without experimental validation would confound structure–activity relationship (SAR) studies and yield non-equivalent biological outcomes.

CPT109 (dual-modified)
Attribute
Single-modified analogs
9-NO₂ + 10-OH dual substitution
Substitution pattern
9-NO₂ only (rubitecan) or 10-OH only (HOCPT)
Reported lower potency rank in SCLC panel
Cytotoxicity profile
May exhibit higher potency; rank order may shift
G2M arrest observed in DMS153
Cell cycle arrest
S-phase accumulation may dominate; arrest phase may differ
Higher subG1 fraction reported
Apoptosis endpoint
Apoptotic response pattern may not transfer

Similar camptothecin scaffold does not imply interchangeable biological response. Substitution may shift cell cycle endpoint, apoptosis profile, and SAR interpretation without experimental validation.

CPT109 Comparative Pharmacology Data


Cytotoxicity Ranking in SCLC

In a direct head-to-head comparison of seven camptothecin analogs tested against three SCLC cell lines (NCI-H417, DMS153, SCLC26A) using MTT assays, CPT109 exhibited the lowest cytotoxic potency among the tested compounds. The observed rank order of cytotoxicity was SN38 ≈ 9AC > rubitecan > HOCPT > topotecan (TPT) > CPT109 [1].

Cytotoxicity Rank
Head-to-head
Ranked 6 of 6 analogs
Supports lower-potency baseline selection in SCLC cell models
MTT assay; NCI-H417, DMS153, SCLC26A panel
cytotoxicity small cell lung cancer camptothecin analogs

G2M Arrest in DMS153 Cells

In the less chemoresistant DMS153 SCLC cell line, CPT109 uniquely induced accumulation of cells in the G2M phase, whereas CPT, HOCPT, TPT, and rubitecan caused S-phase accumulation, and SN38 and 9AC did not significantly alter cell cycle distribution [1]. This divergent arrest profile indicates that CPT109 engages a distinct downstream cellular response despite sharing the same TOP1 poisoning mechanism.

Cell Cycle Arrest
Head-to-head
G2M arrest
Supports cell-cycle endpoint interpretation distinct from S-phase arrest
DMS153; diverges from HOCPT/rubitecan S-phase pattern
cell cycle G2M arrest camptothecin mechanism

Apoptotic SubG1 Induction

In DMS153 cells, CPT109, SN38, 9AC, and TPT treatment resulted in a higher number of apoptotic subG1 cells compared to CPT, rubitecan, and HOCPT [1]. This apoptotic response was not correlated with MTT IC50 values, highlighting that CPT109 elicits a distinct cell death phenotype relative to its single-modified congeners.

SubG1 Induction
Head-to-head
Higher subG1 fraction
Supports apoptosis pathway-response context uncoupled from bulk cytotoxicity
DMS153; not correlated with MTT IC₅₀ values
apoptosis subG1 camptothecin-induced cell death

CDK Inhibitor Chemosensitization

When combined with CDK inhibitors (CDK4I, roscovitine, olomoucine), CPT109 exhibited measurable but moderate chemosensitization. The rank order of IC50 reduction was 9AC ≈ SN38 > rubitecan > CPT109 ≈ TPT [1]. This places CPT109 in a distinct tier of CDK inhibitor synergy, less responsive than its 9-nitro (rubitecan) counterpart but comparable to the clinically approved analog topotecan.

Chemosensitization
Head-to-head
Tier 3 response
Reported intermediate CDKi synergy context; comparable to topotecan
CDK4I, roscovitine, olomoucine; NCI-H417, DMS153
chemosensitization CDK inhibitor combination therapy

Clinical Development Status

CPT109 was synthesized as a comparative tool compound and was not developed for clinical use [1]. In contrast, 9-nitrocamptothecin (rubitecan/Orathecin) advanced to Phase III clinical trials for pancreatic cancer [2], and topotecan and irinotecan (prodrug of SN38) are FDA-approved agents [3]. This fundamental distinction in translational status dictates procurement decisions: CPT109 is exclusively a research tool, whereas rubitecan and topotecan have established clinical supply chains and pharmacopoeial specifications.

Development Status
Cross-study
Research tool only
Preclinical research context; no clinical development pursued
Rubitecan reached Phase III; topotecan/irinotecan FDA-approved
clinical development drug candidate translational research

Dual Modification Cytotoxicity Penalty

The study authors explicitly note that CPT109, bearing adjacent modifications at positions 9 and 10, exhibited impaired cytotoxic activity compared to analogs with only a single substituent at either position [1]. This is consistent with the observation that CPT109 ranked last in cytotoxicity among the six analogs tested, confirming that the combination of 9-nitro and 10-hydroxy groups is functionally antagonistic in this cell-based assay system.

SAR Penalty
Class-level
Impaired activity vs single-substituted
Supports negative-control SAR context for dual A/B ring substitution
9/10 disubstitution; functional antagonism observed
structure–activity relationship SAR camptothecin modification

CPT109 Research Applications


SAR Negative Control

CPT109 serves as a definitive negative control in SAR studies evaluating novel CPT analogs with multiple A/B ring substitutions. Because CPT109 exhibits impaired cytotoxicity relative to single-substituted congeners [1], it establishes a lower-bound potency benchmark that any therapeutically viable dual-substituted analog must exceed.

Cell Cycle Comparator in TOP1 Studies

Researchers investigating the relationship between CPT analog structure and cell cycle arrest can use CPT109 as a comparator that uniquely induces G2M arrest in DMS153 cells, in contrast to the S-phase accumulation observed with rubitecan and HOCPT [1]. This differential arrest profile makes CPT109 valuable for dissecting post-TOP1 damage signaling pathways.

Apoptosis-Independent Cytotoxicity Model

Given that CPT109 induces a higher apoptotic subG1 fraction than rubitecan and HOCPT in DMS153 cells, yet exhibits lower MTT IC50 values [1], it provides a model system to study the uncoupling of apoptosis induction from bulk cytotoxicity. This is particularly relevant for elucidating non-apoptotic cell death mechanisms triggered by TOP1 poisons.

CDK Inhibitor Chemosensitization Reference

CPT109 offers a defined chemosensitization response (ranked below rubitecan, comparable to topotecan) when combined with CDK inhibitors [1]. It can serve as a calibration standard in assays designed to identify novel chemosensitizers of camptothecin-class TOP1 inhibitors, providing a reproducible intermediate-sensitivity reference point.

Application
Selection Property
Validation Focus
SAR negative-control studies
Dual-substitution penalty profile
Potency benchmark for dual-substituted camptothecin series
Cell cycle comparator in TOP1 studies
G2M arrest response
Cell-cycle endpoint interpretation vs S-phase arrest
Apoptosis-cytotoxicity uncoupling model
SubG1 fraction uncoupled from cytotoxicity
Apoptosis pathway-response context
CDK inhibitor chemosensitization reference
Intermediate-sensitivity tier
CDKi combination assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Hydroxy-9-nitrocamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.